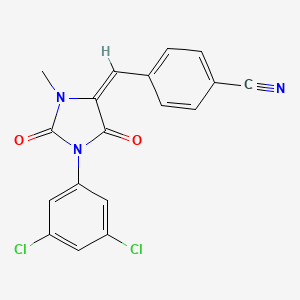

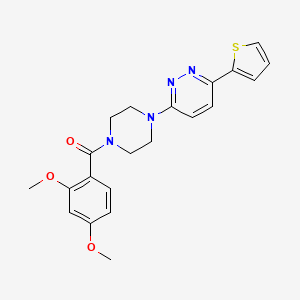

![molecular formula C11H21NO3 B2949739 Carbamic acid, [(1R)-1-formyl-3-methylbutyl]-, 1,1-dimethylethyl ester CAS No. 116662-96-5](/img/structure/B2949739.png)

Carbamic acid, [(1R)-1-formyl-3-methylbutyl]-, 1,1-dimethylethyl ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Carbamic acids are organic compounds that are derived from ammonia by replacing one hydrogen atom with a carboxylic acid group. The general formula for carbamic acids is R1R2NCOOH, where R1 and R2 can be any organic groups . Carbamic acid esters, also known as carbamates, are derived from carbamic acids by replacing the hydroxyl group with an organic group. They are widely used in agriculture as pesticides and also have applications in pharmaceuticals .

Synthesis Analysis

The synthesis of carbamic acids and their esters generally involves the reaction of an amine with a chloroformate or other activated form of carbonic acid . The specific synthesis route for a particular carbamic acid or ester would depend on the specific groups R1 and R2.Molecular Structure Analysis

The molecular structure of a carbamic acid or ester consists of a carbonyl group (C=O) and an amine group (R1R2N-) attached to the same carbon atom . The specific structure for a particular compound would depend on the groups R1 and R2.Chemical Reactions Analysis

Carbamic acids and their esters can undergo a variety of chemical reactions, including hydrolysis, aminolysis, and rearrangement reactions . The specific reactions that a particular compound can undergo would depend on the groups R1 and R2.Physical And Chemical Properties Analysis

The physical and chemical properties of a carbamic acid or ester, such as its melting point, boiling point, solubility, and stability, would depend on the groups R1 and R2 .作用机制

Mode of Action

Tert-butyl N-[(2R)-4-methyl-1-oxopentan-2-yl]carbamate is involved in palladium-catalyzed cross-coupling reactions . It interacts with various aryl (Het) halides with Cs2CO3 as a base in 1,4-dioxane (solvent) . The compound’s interaction with its targets leads to changes in the biochemical pathways within the body.

Biochemical Pathways

It is used in the synthesis of n-boc-protected anilines and tetrasubstituted pyrroles, functionalized with ester or ketone groups at the c-3 position . This suggests that it may affect the synthesis and function of these compounds within the body.

Result of Action

Its use in the synthesis of n-boc-protected anilines and tetrasubstituted pyrroles suggests that it may have a role in the synthesis of these compounds within the body .

实验室实验的优点和局限性

Tert-butyl (Carbamic acid, [(1R)-1-formyl-3-methylbutyl]-, 1,1-dimethylethyl ester)-1-formyl-3-methylbutylcarbamate has several advantages for use in lab experiments. Firstly, it is readily available and can be synthesized using simple methods. Secondly, it exhibits potent inhibitory activity against HMG-CoA reductase, which makes it a valuable tool for studying the biosynthesis of cholesterol. However, one limitation of this compound is that it can be toxic at high concentrations, which may limit its use in certain experiments.

未来方向

There are several future directions for research on tert-butyl (Carbamic acid, [(1R)-1-formyl-3-methylbutyl]-, 1,1-dimethylethyl ester)-1-formyl-3-methylbutylcarbamate. Firstly, researchers could investigate the potential of this compound as a lead compound for the development of new drugs for the treatment of hypercholesterolemia. Secondly, researchers could explore the mechanism of action of this compound in more detail, with a view to identifying new targets for drug development. Finally, researchers could investigate the potential of this compound for use in other areas of research, such as cancer biology and neurodegenerative diseases.

合成方法

The synthesis of tert-butyl (Carbamic acid, [(1R)-1-formyl-3-methylbutyl]-, 1,1-dimethylethyl ester)-1-formyl-3-methylbutylcarbamate can be achieved through several methods. One of the most common methods involves the reaction of tert-butyl isocyanate with (this compound)-1-formyl-3-methylbutanol in the presence of a catalyst. This reaction yields tert-butyl (this compound)-1-formyl-3-methylbutylcarbamate as the main product, along with some side products.

科学研究应用

Tert-butyl (Carbamic acid, [(1R)-1-formyl-3-methylbutyl]-, 1,1-dimethylethyl ester)-1-formyl-3-methylbutylcarbamate has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry. Researchers have found that this compound exhibits potent inhibitory activity against certain enzymes that are involved in the biosynthesis of cholesterol. This makes it a potential candidate for the development of new drugs for the treatment of hypercholesterolemia.

安全和危害

属性

IUPAC Name |

tert-butyl N-[(2R)-4-methyl-1-oxopentan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-8(2)6-9(7-13)12-10(14)15-11(3,4)5/h7-9H,6H2,1-5H3,(H,12,14)/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQSBRFZHUKLKNO-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C=O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C=O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-2-(3,4-dimethoxybenzylidene)-8-(2,4-dimethoxyphenyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2949657.png)

![3-(2,3-dimethoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2949658.png)

![6,8-Dichloro-3-[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one](/img/structure/B2949659.png)

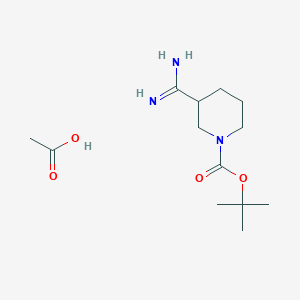

![trans-Cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B2949661.png)

![2-(6-chloro-2-oxo-2H-chromen-3-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2949665.png)

![[3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2949671.png)

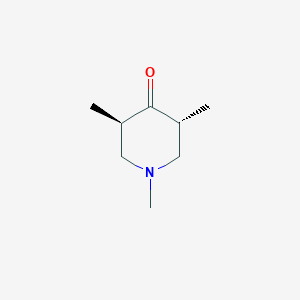

![5-Methyl-3-[2-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]cyclohex-2-en-1-one](/img/structure/B2949675.png)

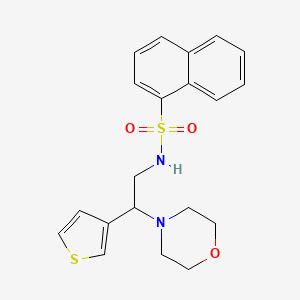

![2-tert-butyl-1-[1-(oxane-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2949677.png)